3-(3,4-Difluorophenyl)thiophene
Description
3-(3,4-Difluorophenyl)thiophene is a heterocyclic aromatic compound comprising a thiophene ring substituted at the 3-position with a 3,4-difluorophenyl group. The thiophene core contributes to π-conjugation, while the fluorine atoms on the phenyl ring enhance electronic delocalization and metabolic stability. Its synthetic routes often involve cross-coupling methodologies, such as Stille or Suzuki reactions, similar to those used for structurally related compounds.
Properties
CAS No. |
189335-95-3 |
|---|---|
Molecular Formula |
C10H6F2S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)thiophene |
InChI |
InChI=1S/C10H6F2S/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-6H |
InChI Key |
HPEARRFPLOGQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Electronic Properties
Natural Thiophene Derivatives
- 2-(1,3-Pentadiynyl)-5-(3,4-dihydroxybuta-1-ynyl)-thiophene (Compound 3 in ) : Isolated from Pluchea indica, this derivative features hydroxyl and acetyloxy groups on a butynyl side chain. The hydroxyl groups enhance water solubility (LogD ~0.5 at pH 7.4) but reduce membrane permeability compared to fluorinated analogs.
- 5-(3,4-Dihydroxybut-1-ynyl)-2,2′-bithiophene (Compound 1 in ): A bithiophene with a dihydroxybutynyl substituent, this compound exhibits extended conjugation, leading to redshifted UV-Vis absorption (λmax ~350 nm) versus mono-thiophenes. However, the lack of fluorine limits its stability under oxidative conditions.
Table 1: Key Properties of Selected Thiophene Derivatives
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